[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, methoxy, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid typically involves the following steps:
Halogenation: The starting material, 2-methoxy-4-(trifluoromethyl)phenol, is subjected to halogenation using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 5-position.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: Obtained through various substitution reactions.
Scientific Research Applications
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
- The combination of fluorine, methoxy, and trifluoromethyl groups in [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid provides a unique electronic environment that can enhance the reactivity and selectivity in various chemical reactions compared to other similar compounds. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
[5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-2-4(8(11,12)13)6(10)3-5(7)9(14)15/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOMTEAXHLMZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C(F)(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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